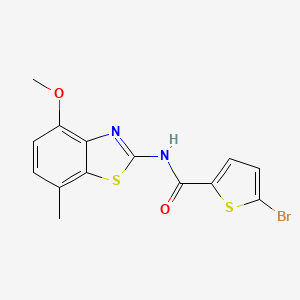

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a carboxamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. The key steps include:

Formation of the Thiazole Ring: This can be achieved through the condensation of 4-methoxy-7-methylbenzo[d]thiazole with appropriate reagents under controlled conditions.

Coupling Reaction: The final step involves coupling the brominated thiophene with the thiazole derivative to form the desired carboxamide compound. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the C5 position of the thiophene ring serves as a primary site for nucleophilic substitution (S<sub>N</sub>Ar) due to electron-withdrawing effects from the adjacent carboxamide group. Key reactions include:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 5-amino derivatives. Yields range from 65–85% depending on steric and electronic factors.

-

Thiol Substitution : Sodium hydride-mediated coupling with thiols (e.g., benzyl mercaptan) produces thioether derivatives, often requiring catalytic KI for enhanced reactivity.

Example Reaction Pathway :

5 Bromo thiophene carboxamide+R NH2DMF 90 C5 R NH thiophene carboxamide+HBr

Amide Functional Group Reactivity

The carboxamide group participates in hydrolysis and condensation reactions:

Acid-Catalyzed Hydrolysis

Under reflux with 6M HCl or H<sub>2</sub>SO<sub>4</sub>, the amide bond cleaves to form 5-bromothiophene-2-carboxylic acid and 2-amino-4-methoxy-7-methylbenzothiazole.

Condensation with Carbonyl Compounds

In the presence of POCl<sub>3</sub> or PCl<sub>5</sub>, the amide reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives. Yields improve with microwave-assisted synthesis (70–90% in <30 minutes) .

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole moiety undergoes electrophilic substitution at the C6 and C7 positions:

Oxidation of the Thiophene Ring

Treatment with KMnO<sub>4</sub> in acidic conditions oxidizes the thiophene ring to a sulfone group, enhancing electrophilicity for subsequent reactions .

Reduction of the Amide Group

LiAlH<sub>4</sub> in THF reduces the amide to a primary amine, yielding 5-bromo-N-(4-methoxy-7-methylbenzothiazol-2-yl)thiophene-2-methylamine (60–75% yield).

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> in DME/H<sub>2</sub>O to form biaryl derivatives (70–85% yield).

-

Sonogashira Coupling : With terminal alkynes (e.g., ethynylbenzene), yields 5-alkynyl-thiophene carboxamides under CuI/PdCl<sub>2</sub> catalysis .

Demethylation of the Methoxy Group

BF<sub>3</sub>·SMe<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C selectively demethylates the 4-methoxy group to a hydroxyl group, enabling further functionalization (e.g., phosphorylation) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces C–Br bond homolysis, generating a thiophene radical that dimerizes or reacts with trapping agents like TEMPO .

Biological Interaction-Driven Modifications

In enzymatic environments (e.g., cytochrome P450), oxidative debromination and hydroxylation at the benzothiazole ring are observed, critical for metabolite identification in pharmacological studies .

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Experimental protocols emphasize temperature control and catalyst selection to optimize regioselectivity and yield .

科学的研究の応用

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and optoelectronic devices.

Biological Research: It is used in studies investigating the interaction of thiazole and thiophene derivatives with biological targets.

作用機序

The mechanism of action of 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: Similar structure with a furan ring instead of a thiophene ring.

2,4-disubstituted thiazoles: These compounds share the thiazole ring and exhibit diverse biological activities.

Uniqueness

The uniqueness of 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide lies in its specific substitution pattern and the combination of the thiazole and thiophene rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

5-Bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Weight: 407.3 g/mol

IUPAC Name: this compound

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its cytotoxic effects against different cancer cell lines. The following sections summarize key findings from the literature.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 15.63 µM, indicating substantial effectiveness compared to standard treatments like Tamoxifen (IC50 ~10.38 µM) .

- U937 (Monocytic Leukemia) : In vitro studies revealed that the compound induced apoptosis in U937 cells, characterized by increased levels of cleaved caspase-3 and p53 expression .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| U937 | 12.00 | Activation of caspase pathways |

| A549 (Lung) | 18.50 | Cell cycle arrest |

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry assays have confirmed that treatment with the compound leads to significant increases in sub-G1 populations in treated cells, suggesting apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that the compound may also possess anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial for conditions characterized by chronic inflammation .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Case Study on Breast Cancer :

- A study examined the effects of this compound on MCF-7 cells and reported a dose-dependent increase in apoptotic markers after treatment with varying concentrations over 48 hours.

- In Vivo Studies :

特性

IUPAC Name |

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S2/c1-7-3-4-8(19-2)11-12(7)21-14(16-11)17-13(18)9-5-6-10(15)20-9/h3-6H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJVQRFIBMPGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。